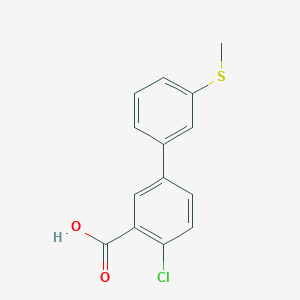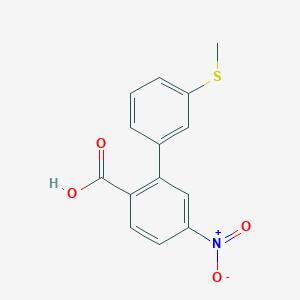
3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% (3H4MTPBA) is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a melting point of 144-146°C and a boiling point of 315-320°C. It is insoluble in water, but soluble in organic solvents such as ethanol and ethyl acetate. 3H4MTPBA is used as a reagent in organic synthesis, and has applications in the pharmaceutical, agricultural, and food industries.
作用機序
3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% is an organic compound that is capable of forming strong hydrogen bonds with other molecules. These hydrogen bonds are responsible for the compound’s catalytic activity. The compound can act as an electrophile, which means it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, which can then be used to catalyze various reactions.
Biochemical and Physiological Effects
3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, it has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have an effect on the activity of certain hormones, such as cortisol.
実験室実験の利点と制限
3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. Furthermore, it is soluble in organic solvents, which makes it easy to work with in the laboratory. The main limitation of 3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% is that it is insoluble in water, which makes it difficult to use in aqueous solutions.
将来の方向性
The potential applications of 3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% are numerous and varied. Further research is needed to explore its potential as a catalyst in the synthesis of polymers and other organic compounds. In addition, research is needed to explore its potential as a starting material for the synthesis of various heterocyclic compounds. Furthermore, further research is needed to better understand its biochemical and physiological effects. Finally, research is needed to explore its potential as a therapeutic agent for various diseases and conditions.
合成法
3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% can be synthesized from 4-methylthiophenol and benzoic acid by a two-step process. First, 4-methylthiophenol is reacted with benzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of 110-120°C. The resulting product is 3-hydroxy-4-(4-methylthiophenyl)benzoic acid. The second step involves the purification of the crude product by recrystallization.
科学的研究の応用
3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% has been extensively studied in the scientific community for its potential applications in various fields. It has been used as a reagent for the synthesis of various organic compounds, including drug molecules and polymers. It has also been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of various heterocyclic compounds. In addition, 3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% has been used as a reactant in the synthesis of dyes, pigments, and other organic compounds.
特性
IUPAC Name |
3-hydroxy-4-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFPYLCKTVZPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














